molecular formula C9H11ClFNO B13052180 (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

Cat. No.: B13052180
M. Wt: 203.64 g/mol
InChI Key: FTSOYUUFUORFAW-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and halogenated aromatic ring, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a halogenated benzene derivative.

    Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

    Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the aromatic ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interaction: Investigated for its interactions with proteins and other biomolecules.

Medicine

    Pharmaceutical Development: Explored as a potential drug candidate for various therapeutic applications.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.

    Effects: Resulting in changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: Lacks the fluorine atom, affecting its reactivity and applications.

    (1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL: Lacks the chlorine atom, leading to different chemical properties.

    (1S)-1-Amino-1-(3-chloro-5-bromophenyl)propan-2-OL: Contains a bromine atom instead of fluorine, altering its reactivity.

Uniqueness

(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

FTSOYUUFUORFAW-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)F)N)O

Origin of Product

United States

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